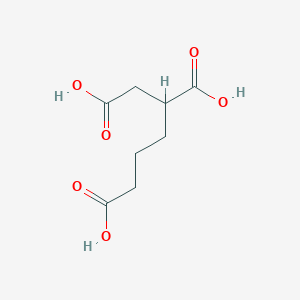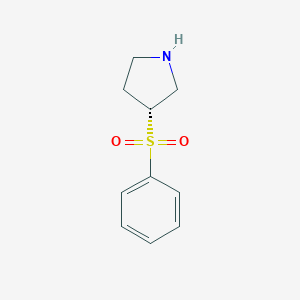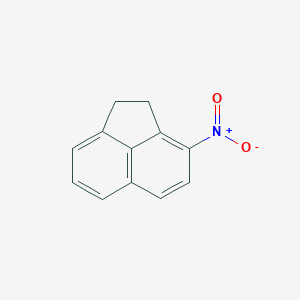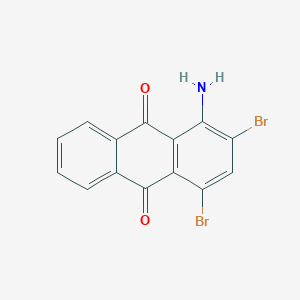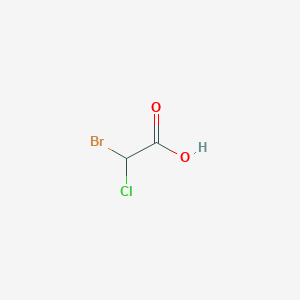
Bromchloressigsäure
Übersicht
Beschreibung
Bromochloroacetic acid is an organic compound with the chemical formula C₂H₂BrClO₂. It is a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by bromine, and another is replaced by chlorine . This compound is a low-melting, hygroscopic crystalline solid that can form during the disinfection of water containing bromide ions and organic matter . It is often found as a byproduct in drinking water due to chlorination processes .
Wirkmechanismus
Target of Action
Bromochloroacetic acid (BCA) is a disinfection byproduct (DBP) that primarily targets the reproductive system . It has been shown to delay spermiation in the testis . The compound’s primary targets are likely the cells and structures involved in sperm production and maturation.
Mode of Action
BCA interacts with its targets, causing a delay in spermiation . This interaction and the resulting changes can affect the male reproductive system through reduced sperm quality . Furthermore, BCA has been shown to activate the Nrf2-ARE mediated oxidative stress response , which plays a crucial role in cellular defense against oxidative damage.
Biochemical Pathways
The activation of the nrf2-are mediated oxidative stress response suggests that bca may interfere with cellular redox homeostasis . This could lead to an imbalance in the redox state of cells, potentially affecting various downstream effects such as cell growth, differentiation, and apoptosis.
Pharmacokinetics
Given its presence in drinking water as a disinfection byproduct , it can be inferred that BCA is likely absorbed through ingestion
Result of Action
The primary molecular and cellular effects of BCA’s action are related to reproductive health. Specifically, BCA has been shown to delay spermiation and reduce sperm quality . This could potentially impact fertility and overall reproductive health.
Action Environment
The action, efficacy, and stability of BCA can be influenced by various environmental factors. For instance, BCA is formed during the disinfection (by chlorination) of water that contains bromide ions and organic matter . Therefore, the concentration of BCA and its potential effects can vary depending on the specific conditions of the water treatment process. Furthermore, the long-term risks of BCA to human health are much greater in the drinking water system .
Wissenschaftliche Forschungsanwendungen
Bromochloroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: It is studied for its effects on cellular processes and its role as a disinfection byproduct.
Medicine: Research is ongoing to understand its potential toxicological effects and its impact on human health.
Industry: It is monitored in water treatment processes to ensure safe drinking water and to study the formation of disinfection byproducts
Biochemische Analyse
Biochemical Properties
It is known that Bromochloroacetic acid is a monocarboxylic acid, which means it can donate a proton to an acceptor . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It has been found to cause a significant increase in malformation rate in zebrafish embryos . It also produced a weak induction of DNA damage to whole embryos . These findings suggest that Bromochloroacetic acid may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Bromochloroacetic acid can alter intestinal metabolism, which could influence its effects over time
Dosage Effects in Animal Models
It is known that Bromochloroacetic acid can cause significant developmental effects in zebrafish embryos at certain concentrations
Metabolic Pathways
As a monocarboxylic acid, it may interact with enzymes or cofactors involved in metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromochloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the bromination and chlorination of acetic acid under controlled conditions. The reaction typically requires a halogen source, such as bromine and chlorine gas, and a catalyst to facilitate the substitution reactions.
Industrial Production Methods: In industrial settings, bromochloroacetic acid is produced by the chlorination of brominated acetic acids. The process involves the use of chlorinating agents like chlorine gas or sodium hypochlorite in the presence of brominated acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of bromochloroacetic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Bromochloroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form simpler halogenated acetic acids.
Substitution: It undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of bromochloroacetic acid derivatives with higher oxidation states.
Reduction: Formation of simpler halogenated acetic acids like chloroacetic acid or bromoacetic acid.
Substitution: Formation of substituted acetic acids depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
- Monochloroacetic acid (MCAA)
- Dichloroacetic acid (DCAA)
- Trichloroacetic acid (TCAA)
- Monobromoacetic acid (MBAA)
- Dibromoacetic acid (DBAA)
Comparison: Bromochloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and toxicity. Compared to monochloroacetic acid and dichloroacetic acid, bromochloroacetic acid exhibits higher cytotoxicity and genotoxicity. Its dual halogenation also makes it a more potent disinfection byproduct compared to its mono-halogenated counterparts .
Eigenschaften
IUPAC Name |
2-bromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024642 | |
| Record name | Bromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline compound; [PubChem] | |
| Record name | Bromochloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21998 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
230 °F (110 °C): closed cup | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9848 g/cu cm at 31 °C | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5589-96-8, 68238-35-7, 69430-36-0 | |
| Record name | Bromochloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keratins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Keratins, hydrolyzates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Keratins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromochloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MZ37Y51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Bromochloroacetic acid formed?
A1: Bromochloroacetic acid (BCAA) is primarily formed during the disinfection of drinking water containing bromide ions. When chlorine-based disinfectants are used, they react with naturally occurring organic matter and bromide ions in the source water, leading to the formation of BCAA and other disinfection byproducts (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs). [, , , ]
Q2: Is Bromochloroacetic acid commonly found in drinking water?
A2: Yes, BCAA is a prevalent DBP found in many chlorinated drinking water supplies globally. Its occurrence and concentration vary depending on factors like the source water quality, bromide levels, chlorine dose, and treatment processes employed. [, , , ]
Q3: Are there seasonal variations in BCAA formation?
A3: Yes, studies in Beijing have shown that BCAA concentrations in drinking water peak in September and are lowest in April. This suggests a strong influence of seasonal factors like water temperature and organic matter content on DBP formation. []
Q4: Does using chlorine dioxide instead of chlorine eliminate BCAA formation?
A4: While switching to chlorine dioxide can reduce the overall formation of THMs and HAAs, it does not eliminate them completely. Interestingly, chlorine dioxide treatment tends to favor the formation of brominated HAAs, with dibromoacetic acid becoming the dominant species. []
Q5: What is the chemical formula and molecular weight of BCAA?
A5: The molecular formula of BCAA is C2H2BrClO2, and its relative molecular mass is 173.39. []
Q6: Is there spectroscopic data available for BCAA?
A6: Yes, infrared (IR) and nuclear magnetic resonance (NMR) spectra, including both proton (1H) and carbon-13 (13C) NMR, have been reported for BCAA. []
Q7: What is the solubility of BCAA?
A7: BCAA is readily soluble in water and methanol. At pH levels above 6, it primarily exists as the dissociated carboxylate anion, bromochloroacetate. []
Q8: How is BCAA typically measured in water samples?
A8: Several analytical methods are available for BCAA determination in water, including:
- Gas chromatography with electron capture detection (GC-ECD): Requires extraction using anion exchange and conversion to a methyl ester derivative. This method offers a low detection limit of 0.016 μg/L. []
- Ion chromatography with electrospray ionization tandem mass spectrometry (IC-MS/MS): Allows for simultaneous determination of various HAAs, bromate, and pesticides like dalapon without requiring sample preparation. [, ]
- Ion chromatography-Orbitrap high-resolution mass spectrometry (IC-HRMS): Offers high sensitivity and the advantage of retrospective data analysis by expanding the screening compound database. []
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): Provides good separation and detection of HAAs. Different columns like BetaMax Acid and HILIC UPLC columns can be employed depending on the required sensitivity and sample preparation needs. []
Q9: What are the challenges in accurately measuring BCAA levels?
A9: BCAA, being hydrophilic and strongly acidic, poses challenges for low-level detection. Therefore, careful selection of appropriate analytical techniques and meticulous sample preparation are crucial for accurate quantification. []
Q10: What are the potential health effects of BCAA exposure?
A10: Studies have revealed that BCAA can induce various adverse health effects in laboratory animals, including:
- Cancer: BCAA is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). It has been linked to increased incidences of liver cancer in mice, mesothelioma in male rats, and adenomas of the large intestine in both male and female rats. [, ]
- Reproductive toxicity: Exposure to BCAA can impair spermatogenesis and reduce sperm count, motility, and fertility in male rats. [, , , ]
- Developmental toxicity: High concentrations of BCAA showed adverse effects on frog embryo development in a Frog Embryo Teratogenesis Assay-Xenopus (FETAX). []
- Genotoxicity: BCAA exhibits genotoxic properties, causing damage to DNA in mammalian cells. []
- Gut microbiome disruption: BCAA exposure alters the composition and metabolic activity of the intestinal microflora in rats, potentially influencing the bioactivation of procarcinogens. []
Q11: How does BCAA exert its toxic effects at the cellular level?
A11: While the exact mechanisms are still under investigation, several studies suggest BCAA might exert its toxicity through:
- Oxidative stress and DNA damage: Similar to other HAAs and THMs, BCAA might induce oxidative stress, leading to cellular damage and potentially contributing to cancer development. []
- Disruption of cell signaling pathways: BCAA might interfere with critical cell signaling pathways, such as the Wnt/β-catenin pathway, involved in cell proliferation and differentiation, potentially contributing to colon cancer development. []
- Apoptosis induction: BCAA exposure can trigger apoptosis (programmed cell death) in embryonic cells, particularly in the developing brain, highlighting its potential for developmental toxicity. []
Q12: Are there synergistic effects when BCAA is present with other DBPs?
A12: Yes, studies show that BCAA can act synergistically with other DBPs like dibromoacetic acid (DBA). Combined exposure to BCAA and DBA exhibited additive or synergistic effects on sperm parameters and fertility in rats, emphasizing the importance of considering the combined effects of DBPs. [, ]
Q13: What strategies can be implemented to reduce BCAA formation during water treatment?
A13: Several treatment strategies can be employed to minimize BCAA formation:
- Optimization of chlorination conditions: Carefully controlling chlorine dose, contact time, and pH during disinfection can help limit DBP formation. []
- Enhanced coagulation and filtration: Improving the removal of organic matter precursors before chlorination can effectively reduce DBP formation. [, ]
- Alternative disinfection methods: Exploring alternative disinfection techniques like ozone or UV disinfection, potentially combined with biological filtration, can minimize the formation of chlorine-based DBPs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



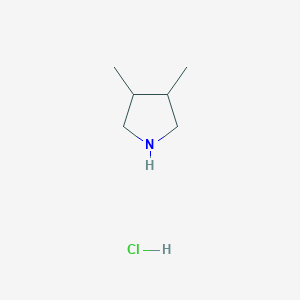

![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)

